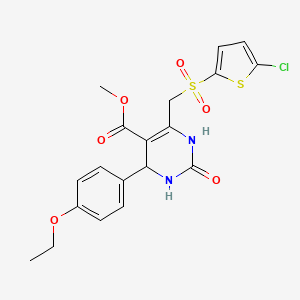

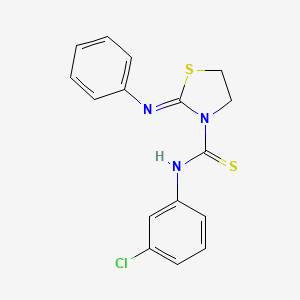

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

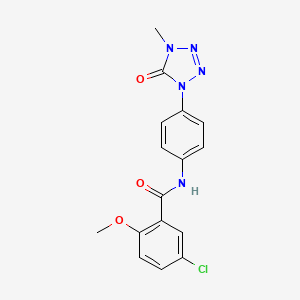

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide, also known as ENTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ENTC belongs to the class of nitrothiophene derivatives, which has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Radiosensitizers and Cytotoxins

Nitrothiophene derivatives have been investigated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. These compounds, particularly those bearing N-(omega-aminoalkyl) side chains, were evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cancer cells for cytotoxicity. The most potent radiosensitizers identified were those with tertiary amine bases or oxiranes in the side chain, indicating the importance of specific functional groups in enhancing radiosensitizing activity (Threadgill et al., 1991).

Electrochemical and Electrochromic Properties

Research on thiophene derivatives has also focused on their electrochemical and electrochromic properties. For instance, a study on the synthesis and characterization of N-ethoxycarbonylthiophene-2-thiocarboxamide transition metal complexes revealed insights into sulfur abstraction by various metal ions, highlighting the potential utility of such compounds in material science and coordination chemistry (Gupta & Dikshit, 1986). Additionally, novel donor–acceptor type monomers containing thiophene units have shown promise in applications related to organic electronics, with synthesized polymers exhibiting significant electrochromic properties, such as color change upon electrochemical oxidation or reduction (Hu et al., 2013).

Inhibitors of Poly(ADP-ribose)polymerase (PARP)

Thiophenecarboxamides and related compounds have been evaluated for their inhibitory activity against poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Compounds synthesized from cyanothiophene and evaluated for PARP inhibition could potentially enhance the effectiveness of cancer treatments by inhibiting the repair of damaged DNA (Shinkwin et al., 1999).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFFSKDGKSFBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)

![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2554901.png)

![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)